molecular formula C11H21NO3 B2376092 Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate CAS No. 2287249-63-0

Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B2376092
CAS No.: 2287249-63-0
M. Wt: 215.293
InChI Key: OEPRBWANGTVPLD-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of tert-butyl 2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl esters, which are synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, is often carried out using continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxazolidinones, while reduction reactions produce amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-7-8(12-11(5,6)14-7)9(13)15-10(2,3)4/h7-8,12H,1-6H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPRBWANGTVPLD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(O1)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(O1)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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